molecular formula C17H14BrN3OS B11973026 4-(4-bromophenyl)-2-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]-1,3-thiazole

4-(4-bromophenyl)-2-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]-1,3-thiazole

Cat. No.: B11973026
M. Wt: 388.3 g/mol
InChI Key: ZZBDRPLPBQZPRY-VXLYETTFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methoxybenzaldehyde (4-(4-bromophenyl)-1,3-thiazol-2(3H)-ylidene)hydrazone is a complex organic compound that combines the structural features of 4-methoxybenzaldehyde, 4-bromophenyl, and thiazole

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxybenzaldehyde (4-(4-bromophenyl)-1,3-thiazol-2(3H)-ylidene)hydrazone typically involves the following steps:

    Formation of 4-methoxybenzaldehyde thiosemicarbazone: This is achieved by reacting 4-methoxybenzaldehyde with thiosemicarbazide in the presence of an acid catalyst.

    Cyclization to form thiazole: The thiosemicarbazone undergoes cyclization in the presence of a brominating agent such as bromine or N-bromosuccinimide to form the thiazole ring.

    Condensation with 4-bromobenzaldehyde: The final step involves the condensation of the thiazole derivative with 4-bromobenzaldehyde under basic conditions to form the desired hydrazone compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Methoxybenzaldehyde (4-(4-bromophenyl)-1,3-thiazol-2(3H)-ylidene)hydrazone can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a carboxylic acid derivative.

    Reduction: The hydrazone moiety can be reduced to form the corresponding amine.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.

Major Products

    Oxidation: 4-methoxybenzoic acid derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

4-Methoxybenzaldehyde (4-(4-bromophenyl)-1,3-thiazol-2(3H)-ylidene)hydrazone has several scientific research applications:

    Medicinal Chemistry: It is used as a precursor in the synthesis of potential therapeutic agents, particularly in the development of anti-cancer and anti-inflammatory drugs.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: It is investigated for its potential use in the development of novel materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of 4-methoxybenzaldehyde (4-(4-bromophenyl)-1,3-thiazol-2(3H)-ylidene)hydrazone involves its interaction with various molecular targets:

    Molecular Targets: The compound can interact with enzymes and receptors involved in cellular signaling pathways.

    Pathways Involved: It may modulate pathways related to oxidative stress, apoptosis, and inflammation, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methoxybenzaldehyde (2-(4-bromophenyl)-6-phenyl-4-pyrimidinyl)hydrazone
  • 4-Methoxybenzaldehyde (2-(4-bromophenyl)-4-quinazolinyl)hydrazone

Uniqueness

4-Methoxybenzaldehyde (4-(4-bromophenyl)-1,3-thiazol-2(3H)-ylidene)hydrazone is unique due to the presence of the thiazole ring, which imparts distinct electronic and steric properties compared to other similar compounds

Properties

Molecular Formula

C17H14BrN3OS

Molecular Weight

388.3 g/mol

IUPAC Name

4-(4-bromophenyl)-N-[(E)-(4-methoxyphenyl)methylideneamino]-1,3-thiazol-2-amine

InChI

InChI=1S/C17H14BrN3OS/c1-22-15-8-2-12(3-9-15)10-19-21-17-20-16(11-23-17)13-4-6-14(18)7-5-13/h2-11H,1H3,(H,20,21)/b19-10+

InChI Key

ZZBDRPLPBQZPRY-VXLYETTFSA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C=N/NC2=NC(=CS2)C3=CC=C(C=C3)Br

Canonical SMILES

COC1=CC=C(C=C1)C=NNC2=NC(=CS2)C3=CC=C(C=C3)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.